2,6-Dioxo-6-phenylhexanoate

Description

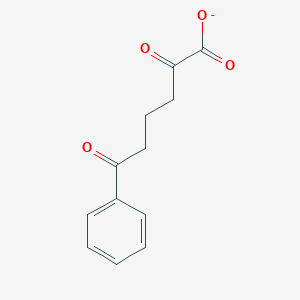

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H11O4- |

|---|---|

Molecular Weight |

219.21 g/mol |

IUPAC Name |

2,6-dioxo-6-phenylhexanoate |

InChI |

InChI=1S/C12H12O4/c13-10(9-5-2-1-3-6-9)7-4-8-11(14)12(15)16/h1-3,5-6H,4,7-8H2,(H,15,16)/p-1 |

InChI Key |

WHAWELFEJQCZFJ-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCCC(=O)C(=O)[O-] |

Origin of Product |

United States |

Enzymatic Transformations and Metabolic Pathways Involving 2,6 Dioxo 6 Phenylhexanoate

Enzyme Systems Catalyzing 2,6-Dioxo-6-phenylhexanoate Interconversions

The transformation of this compound is a key step in the degradation of certain aromatic compounds by microorganisms. This process is primarily facilitated by specific enzyme systems that catalyze its interconversion.

This enzyme, systematically named this compound:NADP+ Δ2-oxidoreductase, belongs to the oxidoreductase family. wikipedia.orgqmul.ac.uk It plays a crucial role in the metabolic pathway of biphenyl (B1667301) degradation. wikipedia.org

This compound + NADP+ ⇌ 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate + NADPH + H+ wikipedia.org

The enzyme facilitates the reduction of the α,β-unsaturated double bond in 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate. The reversibility of the reaction allows the enzyme to participate in both the catabolic and potentially anabolic pathways involving these phenylhexanoate derivatives, depending on the cellular concentrations of the substrates and cofactors.

The catalytic activity of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate reductase is dependent on the nicotinamide (B372718) cofactor NADP+/NADPH. wikipedia.orgqmul.ac.uk Specifically, the reductase utilizes NADPH as the reducing agent for the conversion of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate to this compound, producing NADP+ as a byproduct. wikipedia.org

Given the high cost of cofactors, their stoichiometric addition is not feasible for large-scale applications. illinois.edu Therefore, in situ regeneration of the active cofactor form is essential for sustained enzymatic activity. illinois.edunih.gov Various enzymatic methods have been developed for the regeneration of NAD(P)H. These systems often employ a secondary enzyme and a cheap substrate to convert the oxidized cofactor back to its reduced form. illinois.edu For NADPH regeneration, established systems include the use of glucose dehydrogenase (GDH) with glucose, or alcohol dehydrogenases (ADHs) with a sacrificial alcohol like isopropanol. illinois.eduau.dk A novel method for NADPH regeneration involves a thioredoxin-based system, which has shown promise in coupling with NADPH-dependent oxidoreductases. au.dk

2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoate reductase exhibits broad substrate specificity. qmul.ac.uk It is capable of reducing a variety of compounds that are produced by Pseudomonas species from the ring fission of aromatic hydrocarbons. qmul.ac.uk The enzyme's primary substrates are this compound and its corresponding oxidized form, 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate. wikipedia.org

The substrate range of related hydrolases in the biphenyl degradation pathway, such as 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate hydrolase (BphD), has been studied more extensively. The specificity of these hydrolases is critical for the metabolism of different congeners of polychlorinated biphenyls (PCBs). nih.gov For instance, the large subunit of the terminal dioxygenase and the ring meta-cleavage compound hydrolase are key determinants of the discrete metabolic specificities between the biphenyl (bph) and toluene (B28343) (tod) degradation pathways. nih.gov

The purification of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate reductase from Pseudomonas cruciviae S93B1 has been reported. wikipedia.org The purification process typically involves multiple chromatographic steps to achieve a high degree of purity. While specific details on isozymes of this reductase are limited in the provided context, the purification of isofunctional hydrolases from other bacteria involved in aromatic degradation pathways has been well-documented. For example, two isofunctional hydrolases (H1 and H2) from Sphingomonas sp. strain RW1, which act on similar substrates, were purified using anion exchange, hydrophobic interaction, and gel filtration chromatography. uni-konstanz.de These isozymes exhibited different molecular weights and N-terminal amino acid sequences. uni-konstanz.de Similarly, hydrolases from two different strains of Pseudomonas putida showed differences in molecular weight and immunodiffusion cross-reactivity, despite having similar kinetic properties. nih.govnih.gov

Biochemical Properties of a Representative 2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoate Reductase

| Property | Value | Source Organism |

|---|---|---|

| EC Number | 1.3.1.40 | Pseudomonas cruciviae S93B1 |

| Systematic Name | This compound:NADP+ Δ2-oxidoreductase | Pseudomonas cruciviae S93B1 |

| Cofactor | NADP+/NADPH | Pseudomonas cruciviae S93B1 |

| Reaction | this compound + NADP+ ⇌ 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate + NADPH + H+ | Pseudomonas cruciviae S93B1 |

Within the biphenyl catabolic pathway, another key enzyme is 2,6-dioxo-6-phenylhexa-3-enoate hydrolase (EC 3.7.1.8), also known as HOHPDA hydrolase. expasy.orgenzyme-database.org This enzyme is a hydrolase that acts on carbon-carbon bonds in ketonic substances. expasy.orgnih.gov It catalyzes the hydrolysis of 2,6-dioxo-6-phenylhexa-3-enoate and water to produce benzoate (B1203000) and 2-oxopent-4-enoate (B1242333). enzyme-database.orgnih.gov

This hydrolase is involved in the breakdown of biphenyl-related compounds in organisms like Pseudomonas sp. expasy.orgenzyme-database.orggenome.jp It cleaves the products generated from the ring-fission of biphenol, 3-isopropylcatechol, and 3-methylcatechol (B131232) by the enzyme biphenyl-2,3-diol (B71989) 1,2-dioxygenase (EC 1.13.11.39). expasy.orgenzyme-database.orggenome.jp The gene encoding this hydrolase is often denoted as bphD. nih.govuniprot.org The enzyme from Burkholderia xenovorans LB400 is a well-studied example. drugbank.com Isofunctional hydrolases have also been purified from Sphingomonas sp. strain RW1, demonstrating their ability to hydrolyze both 2-hydroxy-6-oxo-6-(2-hydroxyphenyl)hexa-2,4-dienoate (B237455) and 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate. uni-konstanz.deresearchgate.net

Characteristics of 2,6-Dioxo-6-phenylhexa-3-enoate Hydrolase (EC 3.7.1.8)

| Property | Description |

|---|---|

| EC Number | 3.7.1.8 |

| Accepted Name | 2,6-dioxo-6-phenylhexa-3-enoate hydrolase |

| Systematic Name | 2,6-dioxo-6-phenylhexa-3-enoate benzoylhydrolase |

| Reaction | 2,6-dioxo-6-phenylhexa-3-enoate + H₂O → benzoate + 2-oxopent-4-enoate |

| Function | C-C bond hydrolysis in biphenyl catabolism |

| Source Organisms | Pseudomonas sp., Burkholderia xenovorans, Sphingomonas sp. |

2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoate Reductase (EC 1.3.1.40)

Enzyme Specificity and Characterization of Substrate Range.

Integration within Microbial Xenobiotic Degradation Pathways

This compound is a key intermediate in the microbial degradation of biphenyl and related aromatic compounds. tandfonline.comresearchgate.netresearchgate.net Biphenyl, a xenobiotic compound, undergoes a series of enzymatic reactions initiated by dioxygenation to form a dihydroxy derivative. researchgate.netnih.gov This is followed by ring cleavage, leading to the formation of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA). tandfonline.comresearchgate.netnih.gov this compound is then produced from HOPDA through the action of specific reducing enzymes. tandfonline.comtandfonline.comoup.comtandfonline.com The degradation of biphenyl is a crucial process for the bioremediation of environments contaminated with polychlorinated biphenyls (PCBs). researchgate.netresearchgate.net

The general pathway for biphenyl degradation leading to this compound is as follows:

Biphenyl is first converted to cis-biphenyl-2,3-dihydrodiol. researchgate.net

This is then dehydrogenated to form 2,3-dihydroxybiphenyl. researchgate.net

The aromatic ring is subsequently cleaved by a dioxygenase to yield 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate (HOPDA). researchgate.net

HOPDA is then reduced to form This compound . tandfonline.comtandfonline.comtandfonline.com

Bacteria of the genus Pseudomonas are well-known for their ability to degrade a wide variety of aromatic compounds, including biphenyl. tandfonline.comnih.govresearchgate.netresearchgate.net In Pseudomonas cruciviae S93B1, the formation of 2,6-dioxo-6-phenylhexanoic acid from HOPDA is catalyzed by an NADPH-dependent reducing enzyme. tandfonline.comoup.comtandfonline.com This bacterium produces multiple HOPDA reducing enzymes with broad substrate specificity, capable of acting on ring-fission products from various catechols. tandfonline.comoup.comtandfonline.com

Once formed, this compound can undergo further transformations. For instance, it can be a substrate for hydrolases. nih.gov In some metabolic routes, it is part of a pathway that leads to the formation of benzoic acid and 2-oxopent-4-enoic acid through the action of a hydrolase on the upstream intermediate, HOPDA. tandfonline.com

Studies with partially purified enzyme fractions from Pseudomonas sp. S93B1 have shown that HOPDA can be transformed into several products, including 2,6-dioxo-6-phenylhexanoic acid, γ-benzoylbutyric acid, and γ-benzoylbutyraldehyde. tandfonline.comresearchgate.net Another metabolite, 2-hydroxy-6-oxo-6-phenylhexanoic acid, has also been identified. tandfonline.comresearchgate.netgoogle.com

Table 1: Key Enzymes and Metabolites in Biphenyl Degradation by Pseudomonas species

| Precursor | Enzyme | Product(s) | Bacterial Strain |

| 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA) | HOPDA reducing enzyme III | 2,6-Dioxo-6-phenylhexanoic acid | Pseudomonas cruciviae S93B1 |

| 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA) | Partially purified enzyme fractions | 2,6-Dioxo-6-phenylhexanoic acid, γ-benzoylbutyric acid, γ-benzoylbutyraldehyde | Pseudomonas sp. S93B1 |

| 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA) | Partially purified enzyme fractions | γ-benzoylbutyric acid, 2-hydroxy-6-oxo-6-phenylhexanoic acid | Pseudomonas sp. S93B1 |

Data sourced from multiple studies on biphenyl metabolism in Pseudomonas. tandfonline.comresearchgate.nettandfonline.comoup.comtandfonline.com

The identification of multiple metabolites from HOPDA, including this compound, has led to the proposal of new metabolic divergences in the degradation pathways of biphenyl and similar aromatic compounds. tandfonline.comresearchgate.net These alternative pathways suggest a more complex metabolic network than previously understood. The classic pathway involves the hydrolysis of HOPDA to benzoic acid and 2-oxopent-4-enoic acid. tandfonline.com However, the discovery of reductive steps leading to compounds like this compound indicates a tangential pathway. tandfonline.comtandfonline.com

This metabolic divergence is significant as it highlights the metabolic versatility of microorganisms in breaking down complex xenobiotics. The presence of multiple pathways can enhance the robustness of the degradation process, allowing the organism to adapt to different environmental conditions and substrate variations.

Formation and Subsequent Transformations in Bacterial Metabolism (e.g., Pseudomonas species).

Presence and Dynamics in Broader Biological Systems and Metabolomics

Metabolomic studies have identified this compound in complex biological samples, such as fermented foods. scielo.br An untargeted metabolomics analysis of Jiangshui, a traditional Chinese fermented vegetable beverage, detected the presence of this compound among numerous other metabolites. scielo.br This finding suggests that the microbial communities present in these fermented foods may possess the enzymatic machinery to produce this compound, potentially from the breakdown of aromatic precursors present in the raw materials. The detection in such matrices is often accomplished using advanced analytical techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry. nih.gov

Table 2: Detection of this compound in a Fermented Food Product

| Sample Type | Compound Detected | Analytical Method | Significance |

| Jiangshui (fermented vegetable beverage) | This compound | Untargeted metabolomics | Indicates microbial metabolic activity involving aromatic compound degradation. |

Data from a study on the microbial and metabolic diversity of Jiangshui. scielo.br

While direct detection of this compound in skeletal muscle metabolome studies is not explicitly detailed in the provided context, the broader field of metabolomics is increasingly used to understand metabolic adaptations in various tissues, including skeletal muscle, in response to physiological or pathological states. frontiersin.orgfrontiersin.org Metabolomic profiling helps in identifying biomarkers and understanding the metabolic pathways that are altered in conditions like muscle loss or in response to exercise. frontiersin.orgnih.gov The techniques employed in these studies, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, are capable of identifying a wide range of metabolites. nih.gov The presence of xenobiotic metabolites in such studies could provide insights into the body's handling of environmental compounds and the interplay between the host and gut microbiome metabolism.

Synthetic Methodologies and Chemical Reactions of 2,6 Dioxo 6 Phenylhexanoate and Analogs

Approaches to the Chemical Synthesis of 2,6-Dioxo-6-phenylhexanoate

The synthesis of 2,6-dioxo-6-phenylhexanoic acid, the conjugate acid of this compound, can be approached through several synthetic strategies, including direct chemical pathways and integrated chemo-enzymatic routes. evitachem.comnih.gov

The direct chemical synthesis of 2,6-dioxo-6-phenylhexanoic acid generally involves multi-step organic reactions. evitachem.com These pathways often necessitate the careful introduction of the two oxo functional groups at the C2 and C6 positions of the hexanoic acid backbone. evitachem.comzfin.org Typical strategies may include oxidation processes to install the ketone and α-keto acid functionalities. evitachem.com

While a specific, detailed protocol for 2,6-dioxo-6-phenylhexanoic acid is not extensively documented in the provided literature, the synthesis of analogous structures provides insight into potential routes. For instance, the synthesis of tert-butyl 3,5-dioxo-6-phenylhexanoate (an ester analog with a similar dioxo-phenyl core) has been reported. rsc.org This synthesis highlights the formation of a β-dicarbonyl system, a key structural feature also present in the target molecule. The synthesis of this analog resulted in a mixture of keto and enol tautomers, a common characteristic of β-dicarbonyl compounds. rsc.org Such a route could theoretically be adapted by starting with a suitable precursor that contains a terminal carboxylic acid or a group that can be converted to one.

Chemo-enzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biocatalysts. This approach is noted for its potential to create greener synthesis methods for compounds like 2,6-dioxo-6-phenylhexanoic acid. evitachem.com Research has demonstrated the feasibility of producing this compound using enzymatic transformations.

In a notable study, partially purified enzyme fractions from microbial sources were used to convert a precursor molecule into 2,6-dioxo-6-phenylhexanoic acid. researchgate.net Specifically, enzymes from a DEAE-cellulose column transformed 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA) into several products, including the target compound. researchgate.net This biocatalytic step is a key example of a late-stage enzymatic oxidation in a synthetic sequence.

The broader field of chemo-enzymatic synthesis offers various strategies that could be applied. beilstein-journals.org For example, lipases are commonly used for selective transformations, and oxidoreductases can perform specific oxidations under mild conditions. frontiersin.orgmdpi.com A hypothetical chemo-enzymatic route could involve the chemical synthesis of a precursor like 2-hydroxy-6-oxo-6-phenylhexanoic acid, followed by an enzymatic oxidation to yield the final dicarbonyl product. researchgate.net

Table 1: Reported Enzymatic Transformation Leading to 2,6-Dioxo-6-phenylhexanoic Acid

| Precursor | Enzyme Source | Product | Reference |

|---|

Direct Chemical Synthesis Pathways.

Derivatization and Modification Strategies

The functional groups of this compound, namely the carboxylic acid and the two carbonyl groups, allow for a range of derivatization and modification reactions. evitachem.com

As a carboxylic acid, 2,6-dioxo-6-phenylhexanoic acid readily undergoes esterification. evitachem.com This reaction typically involves treating the acid with an alcohol in the presence of an acid catalyst to form the corresponding ester. byjus.com This is a fundamental transformation for modifying the properties of the molecule or for protecting the carboxylic acid group during subsequent reaction steps.

Methyl esters are common derivatives. For instance, in a related system, an enzymatic process was used to convert 2-methoxy-6-oxo-6-phenylhexa-2,4-dienoic acid methyl ester into 2-methoxy-6-oxo-6-phenylhexa-2-enoic acid methyl ester, demonstrating the formation and reactivity of methyl esters in this class of compounds. researchgate.net The synthesis of tert-butyl esters, such as tert-butyl 3,5-dioxo-6-phenylhexanoate, has also been documented, showcasing another common ester derivative. rsc.org

Other potential transformations include the reduction of the carbonyl groups to the corresponding alcohols or condensation reactions where the carbonyls react with nucleophiles like amines to form amides or other complex molecules. evitachem.com

Table 2: Examples of Derivatives and Functional Group Transformations

| Starting Compound | Reagent/Process | Product Type | Example/Reference |

|---|---|---|---|

| 2,6-Dioxo-6-phenylhexanoic acid | Alcohol (e.g., Methanol), Acid Catalyst | Ester | General esterification evitachem.combyjus.com |

| Related Phenylhexanoic acid precursor | L-leucinol, DMAP | Amide | (S)-N-(1-Hydroxy-4-methylpentan-2-yl)-3,5-dioxo-6-phenylhexanamide rsc.org |

The generation of radical species from carbonyl compounds is a powerful tool in modern organic synthesis, often enabled by photoredox catalysis. mdpi.comnih.gov While specific studies on radical generation from this compound are not detailed in the provided sources, its structure suggests potential pathways for such reactivity.

The β-dicarbonyl motif is a key feature of this molecule. evitachem.comnih.gov Modern synthetic methods have focused on generating α-carbonyl radicals from α,β-unsaturated carbonyl compounds, which can be accessed from carboxylic acid derivatives. rsc.org A derivative of this compound, such as its corresponding α,β-unsaturated ester, could potentially serve as a substrate for photoredox-catalyzed radical generation. In such a process, single-electron transfer could lead to the formation of a highly reactive α-carbonyl radical. rsc.org This radical could then participate in various coupling reactions. sioc-journal.cn

The exploration of such radical pathways could unlock novel synthetic applications for the this compound scaffold. The generation of an acyl radical from the carboxylic acid derivative itself is another possibility, which could be intercepted by an acceptor to form new carbon-carbon bonds. nih.gov This remains a promising area for future synthetic investigation.

Esterification and Other Functional Group Transformations (e.g., Methyl Esters).

Reactions Involving Structurally Related Dioxo-Phenylhexanoate Scaffolds

The synthetic utility of the dioxo-phenylhexanoate scaffold is demonstrated by its use as an intermediate in the synthesis of more complex molecules. The dicarbonyl functionality provides multiple reactive sites for further elaboration.

One example involves the derivatization of tert-butyl 3,5-dioxo-6-phenylhexanoate, a structural analog. This compound was reacted with L-leucinol in the presence of DMAP to form (S)-N-(1-hydroxy-4-methylpentan-2-yl)-3,5-dioxo-6-phenylhexanamide. rsc.org This reaction showcases the transformation of the ester group into an amide, highlighting the scaffold's utility in building peptide-like structures or other complex amides.

Furthermore, functionalized scaffolds containing dicarbonyl or related moieties are valuable precursors in the synthesis of heterocyclic systems. For example, various MCR (multicomponent reaction) scaffolds can be used to construct heteroannulated pyrimidones. beilstein-journals.org While not directly involving the dioxo-phenylhexanoate core, these reactions illustrate a general strategy where a highly functionalized linear chain is used as the foundation for building complex ring systems. The 1,3-dicarbonyl system within the this compound structure is a classic precursor for the synthesis of various heterocycles, suggesting its potential application in similar synthetic strategies.

Table 3: Reactions of Structurally Related Scaffolds

| Scaffold | Reaction Type | Product | Significance | Reference |

|---|---|---|---|---|

| tert-Butyl 3,5-dioxo-6-phenylhexanoate | Amidation with L-leucinol | (S)-N-(1-Hydroxy-4-methylpentan-2-yl)-3,5-dioxo-6-phenylhexanamide | Demonstrates reactivity of the keto-ester for building complex amides. | rsc.org |

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

While specific examples of 1,3-dipolar cycloaddition reactions involving this compound are not extensively documented in readily available literature, the reactivity of analogous 1,3- and 1,5-dicarbonyl compounds provides a strong basis for understanding its potential transformations. The enol or enolate forms of these dicarbonyl compounds can act as dipolarophiles in reactions with 1,3-dipoles like nitrile oxides and azides, leading to the formation of five-membered heterocyclic rings. nih.govbeilstein-journals.orgwikipedia.org

One of the most effective methods for the formation of isoxazoles is the cycloaddition of nitrile oxides with alkynes. nih.gov However, the reaction of nitrile oxides with cyclic 1,3-diketones and β-ketoesters has also been explored, yielding highly substituted isoxazoles. nih.gov For instance, the reaction of various nitrile oxides with 2,4-dioxopiperidines, a heterocyclic 1,3-dicarbonyl compound, has been shown to produce isoxazolodihydropyridinones efficiently. nih.gov This suggests that this compound, possessing a β-dicarbonyl-like moiety, could similarly react with nitrile oxides, generated in situ from hydroximoyl chlorides or nitroalkanes, to form isoxazole (B147169) derivatives. beilstein-journals.orgresearchgate.net The reaction would likely proceed through the enol form of the hexanoate, which acts as the dipolarophile. researchgate.net

The general scheme for the 1,3-dipolar cycloaddition of a nitrile oxide with a β-dicarbonyl compound is presented below:

R-C≡N⁺-O⁻ (Nitrile Oxide) + R'-CO-CH₂-CO-R'' (β-Dicarbonyl) → Substituted Isoxazole

Similarly, organocatalytic enamine–azide [3+2] cycloaddition reactions have been successfully employed for the synthesis of 1,2,3-triazoles from 1,3-diketones and organic azides. beilstein-journals.org This reaction proceeds under mild conditions and provides good to excellent yields of the corresponding triazolyl-ketones. beilstein-journals.org Given the structural similarity, it is plausible that this compound could participate in analogous reactions.

Synthesis of Related Pharmaceutical or Ligand Precursors (e.g., for Metal Complexes)

The 1,5-dicarbonyl motif present in this compound and its analogs makes them valuable precursors for the synthesis of a variety of heterocyclic compounds, some of which are of pharmaceutical interest, and for the creation of ligands for metal complexes.

A cornerstone reaction in this context is the condensation of 1,5-dicarbonyl compounds with nitrogen sources to form six-membered rings. The most common approach for the synthesis of substituted pyridines is the reaction of 1,5-diketones with ammonium (B1175870) acetate (B1210297) (NH₄OAc), where the ammonia (B1221849) acts as the nitrogen donor for the cyclization. benthamdirect.combaranlab.org This method is versatile and can be performed under various conditions, including solvent-free microwave irradiation, to produce highly substituted pyridines in good yields. benthamdirect.comscispace.com

Alternatively, the reaction of 1,5-diketones with hydrazine (B178648) (N₂H₄) or its derivatives is a well-established route to pyridazines. liberty.educhemtube3d.com The general transformation involves the condensation of the hydrazine with the two carbonyl groups of the 1,5-diketone, followed by cyclization and dehydration to form the dihydropyridazine, which can then be oxidized to the aromatic pyridazine. chemtube3d.com

The following table summarizes representative syntheses of pyridines and pyridazines from 1,5-dicarbonyl compounds, which serve as analogs for the potential reactivity of this compound.

| Precursor (1,5-Dicarbonyl) | Reagent | Product | Reaction Conditions | Yield (%) | Reference |

| 1,5-Diphenylpentane-1,5-dione | NH₄OAc | 2,6-Diphenylpyridine | Acetic Acid, reflux | - | baranlab.org |

| 1,3-Diphenyl-1,5-bis(4-methoxyphenyl)pentane-1,5-dione | NH₄OAc | 2,4-bis(4-methoxyphenyl)-6-phenylpyridine | Microwave, solvent-free | 85 | benthamdirect.com |

| 1,2-Diacylcyclopentadiene (Fulvene) | Hydrazine Hydrate | 5,6-Fused ring pyridazine | Methanol, room temp. | 71 | liberty.edu |

| 2-(2-Oxo-2-phenylethyl)cyclohexanone | Hydrazine Hydrate | Tetrahydro-3-phenylbenzo[h]cinnoline | Ethanol, reflux | - | chemtube3d.com |

Furthermore, β-diketones are renowned for their ability to act as chelating ligands for a vast array of metal ions. idosi.orgtsijournals.comderpharmachemica.com The enolic form of the β-diketone can be deprotonated to form a bidentate ligand that coordinates to a metal center through its two oxygen atoms, forming a stable six-membered chelate ring. tsijournals.comresearchgate.net This property is exploited in the synthesis of metal complexes with diverse applications, including as catalysts and functional materials. idosi.orgresearchgate.net The synthesis of these complexes is often straightforward, involving the reaction of the β-diketone ligand with a suitable metal salt in a solvent. idosi.orgderpharmachemica.comulisboa.pt For example, 1-(2',4'-dihydroxyphenyl)-3-phenyl-propane-1,3-dione has been used to synthesize complexes with Cu(II), Ni(II), Co(II), and Mn(II). idosi.org

The following table presents examples of metal complexes synthesized from β-diketone ligands analogous to the structure found in this compound.

| β-Diketone Ligand | Metal Salt | Complex Formed | Solvent | Yield (%) | Reference |

| 1-(5-chloro-2-hydroxyphenyl)-3-(4-ethoxyphenyl)propane-1,3-dione | Anhydrous Fe(III) nitrate | Fe(III)β-diketonate | Anhydrous ethanol | 85 | derpharmachemica.com |

| 1-(2',4'-dihydroxyphenyl)-3-phenyl-propane-1,3-dione | Cu(CH₃COO)₂·H₂O | [Cu(L)₂(H₂O)₂] | Methanol | 70 | idosi.org |

| 3-(phenyl(1H-pyrazol-1-yl)methyl)pentane-2,4-dione | Cu(CH₃COO)₂ | [Cu(L)₂] | Methanol | - | ulisboa.pt |

Advanced Analytical Methodologies for Research on 2,6 Dioxo 6 Phenylhexanoate

Chromatographic Separation Techniques for Isolation and Quantification

Chromatography is a cornerstone for isolating 2,6-Dioxo-6-phenylhexanoate from complex mixtures and quantifying its presence. The choice between gas and liquid chromatography is primarily dictated by the compound's volatility and the analytical goals.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique that separates chemical compounds in a gaseous state and then identifies them based on their mass-to-charge ratio. mdpi.comf1000research.com For a compound like 2,6-Dioxo-6-phenylhexanoic acid, which is not inherently volatile due to its carboxylic acid group, direct GC analysis is challenging. Therefore, a derivatization step is often required to increase its volatility.

Research into the metabolic pathways of biphenyl (B1667301) has utilized GC-MS to analyze related compounds. In one study, the product of an enzymatic reaction was methylated with diazomethane (B1218177) before analysis. tandfonline.com This chemical modification converted the non-volatile acid into a more volatile ester, making it suitable for GC separation. tandfonline.com The operating conditions for the analysis of a methylated reaction product involved an injection temperature of 245°C and a column temperature program from 150°C to 200°C, using helium as the carrier gas. tandfonline.com This approach allowed for the successful separation and subsequent mass spectrometric analysis of the derivatized compound. tandfonline.com

High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC)

High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are versatile liquid chromatography techniques that separate compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. nih.govumass.edulibretexts.org

High-Performance Liquid Chromatography (HPLC): HPLC is particularly well-suited for analyzing 2,6-Dioxo-6-phenylhexanoic acid due to its polarity and aromatic nature. In reversed-phase HPLC, which uses a nonpolar stationary phase (like C18) and a polar mobile phase, the compound is expected to show moderate retention. vulcanchem.com Elution typically requires a mobile phase consisting of a mixture of an aqueous component and an organic solvent, such as acetonitrile (B52724) or methanol. vulcanchem.comnih.govscielo.br The presence of the carboxylic acid group also makes the compound amenable to ion-exchange chromatography under specific pH conditions, providing an alternative separation strategy. vulcanchem.com

Thin Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring reactions and identifying compounds in a mixture. umass.edulibretexts.org In a study investigating the degradation of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA), TLC was used to separate the reaction products. The resulting chromatogram showed four distinct spots when developed with a solvent system of chloroform (B151607) and acetic acid (95:5 v/v). tandfonline.com One of these spots was identified as 2,6-Dioxo-6-phenylhexanoic acid. tandfonline.com

| Solvent System | Observed Rf Values | Compound Identification |

|---|---|---|

| Chloroform:Acetic Acid (95:5) | 0.84 | γ-benzoylbutyraldehyde |

| 0.67 | γ-benzoylbutyric acid | |

| 0.57 | Unidentified | |

| 0.15 | 2,6-Dioxo-6-phenylhexanoic acid |

Spectroscopic Characterization for Structural Confirmation and Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound. NMR provides detailed information about the atomic framework, while MS reveals the molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the precise structure of organic molecules by providing information about the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR). futurity-proceedings.combf3r.de For 2,6-Dioxo-6-phenylhexanoic acid, NMR spectroscopy can confirm the presence and arrangement of its key functional groups. vulcanchem.com A study on the reduction of a related compound, HOPDA methyl ester, used proton NMR signals to assign the structure of the resulting product, demonstrating the power of NMR in tracking chemical transformations. tandfonline.com

| Proton Type | Predicted Chemical Shift Range (ppm) | Structural Assignment |

|---|---|---|

| Aromatic Protons | ~7-8 | Protons on the phenyl ring |

| Methylene Protons | ~1-3 | -CH₂- groups in the hexanoic acid chain |

| Carboxylic Acid Proton | ~10-12 | -COOH group |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a critical analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of a compound and, through analysis of its fragmentation patterns, offers significant clues about its structure. tandfonline.com The expected molecular ion peak for 2,6-Dioxo-6-phenylhexanoic acid in its protonated form [M+H]⁺ would be at an m/z of approximately 221, corresponding to its molecular weight of 220.22 g/mol . vulcanchem.comnih.gov

In studies of related metabolic products, MS has been instrumental. For example, the mass spectrum of a purified compound from a TLC plate gave a molecular ion peak at m/z 176 and prominent fragmentation peaks at m/z 105 (C₆H₅CO⁺) and 77 (C₆H₅⁺), which helped in its identification. tandfonline.com Another analysis of a methylated product by GC-MS showed characteristic fragmentation peaks that were consistent with the proposed structure. tandfonline.com

Application of Untargeted Metabolomics for Discovery and Profiling

Untargeted metabolomics is a comprehensive, hypothesis-generating approach used to identify and quantify as many small molecules (metabolites) as possible in a biological sample. scielo.br This powerful strategy often employs high-resolution analytical platforms like liquid chromatography-mass spectrometry (LC-MS) to generate a global snapshot of the metabolome. nih.govscielo.br

This compound has been identified as a metabolite in several untargeted metabolomics studies, highlighting its presence in diverse biological and environmental contexts. These studies typically involve sample preparation, chromatographic separation (often with UPLC or UHPLC for high resolution), and high-resolution mass spectrometry, followed by complex data processing to identify compounds by matching their mass and fragmentation data against spectral libraries. nih.govscielo.br

| Study Focus | Sample Type | Analytical Platform | Reference |

|---|---|---|---|

| Antidepressant activity of Paeoniflorin (B1679553) | Rat Urine | UHPLC-MS (Q-Exactive HF-X) | nih.gov |

| Microbial and metabolic diversity analysis | Jiangshui (fermented food) | UHPLC-MS (Q-Exactive HF-X) | scielo.br |

| Characterization of biogenic iron ochre | Environmental Samples | Orbitrap Mass Spectrometry | gla.ac.uk |

The discovery of this compound in these varied samples underscores the utility of untargeted metabolomics in identifying novel or unexpected compounds and mapping metabolic pathways. nih.govscielo.brgla.ac.uk

Theoretical and Computational Investigations into 2,6 Dioxo 6 Phenylhexanoate Chemistry

Computational Elucidation of Reaction Mechanisms and Kinetics

Understanding the transformation of 2,6-Dioxo-6-phenylhexanoate, such as its hydrolysis into benzoate (B1203000) and 2-oxopent-4-enoate (B1242333) catalyzed by enzymes like 2,6-dioxo-6-phenylhexa-3-enoate hydrolase, requires a detailed map of the reaction pathway. rsc.org Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating these complex reaction mechanisms and their associated kinetics. rsc.orgmdpi.com

By modeling the reaction in a simulated environment, researchers can identify intermediates and, crucially, the high-energy transition states that connect them. The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of the reaction rate. DFT calculations can compute the free energy profile of a reaction, such as the hydroxide-mediated cleavage of a C-C bond, which is a fundamental process in the degradation of keto acids. rsc.orgfrontiersin.org These calculations can compare different potential pathways—for instance, concerted versus stepwise mechanisms—to determine the most energetically favorable route. udel.edu

Automated computational approaches can further systematize the identification of chemical reaction networks and estimate kinetic parameters from time-series data, providing a robust framework for model discrimination with minimal human intervention. nih.gov For a compound like this compound, this would involve modeling its interaction with a nucleophile (e.g., water or a catalytic residue in an enzyme) and calculating the energy of all relevant species along the reaction coordinate.

Interactive Table: Illustrative DFT-Calculated Kinetic Parameters for a Proposed Hydrolysis Mechanism

The following data is illustrative to demonstrate the output of typical computational kinetic studies and is not derived from specific experimental research on this compound.

| Reaction Step | Method/Basis Set | Solvent Model | Activation Free Energy (ΔG‡) in kcal/mol |

| Nucleophilic Attack | B3LYP/6-31G | PCM (Water) | 18.5 |

| Tetrahedral Intermediate Formation | B3LYP/6-31G | PCM (Water) | -5.2 (relative to reactants) |

| C-C Bond Cleavage (TS) | B3LYP/6-31G | PCM (Water) | 22.1 |

| Product Release | B3LYP/6-31G | PCM (Water) | -15.8 (relative to reactants) |

Molecular Modeling of Enzyme-Substrate and Enzyme-Product Interactions

The biological activity of this compound is intrinsically linked to its ability to interact with enzymes. Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are essential for visualizing and quantifying these interactions at an atomic level. ethz.chnih.govmdpi.com

Molecular docking is a computational method used to predict the preferred orientation of a ligand (the substrate, this compound) when bound to a receptor (an enzyme) to form a stable complex. mdpi.com This technique scores different binding poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces, allowing for the identification of the most probable binding mode. peerj.com

Following docking, MD simulations can provide a dynamic view of the enzyme-substrate or enzyme-product complex over time. labxing.comwikipedia.org These simulations, which apply the principles of classical mechanics to the atoms in the system, can reveal how the protein structure accommodates the ligand, the stability of the binding, and the specific amino acid residues that play a critical role in catalysis or binding. wikipedia.orgresearchgate.netbioexcel.eu For this compound, an MD simulation within a hydrolase active site could illuminate conformational changes in the enzyme and the substrate leading up to the chemical reaction. researchgate.net

Interactive Table: Hypothetical Molecular Docking and MD Simulation Results for this compound with a Hydrolase

This table presents hypothetical data typical of molecular modeling studies to illustrate key findings.

| Ligand | Enzyme | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| This compound (Substrate) | Generic Hydrolase | -8.5 | Ser122, His245, Asp210 | Hydrogen Bond, Electrostatic |

| This compound (Substrate) | Generic Hydrolase | -8.5 | Tyr150, Phe180 | π-π Stacking (with phenyl ring) |

| Benzoate (Product) | Generic Hydrolase | -5.2 | Arg250, Lys100 | Salt Bridge |

| 2-Oxopent-4-enoate (Product) | Generic Hydrolase | -4.8 | Ser122, His245 | Hydrogen Bond |

Quantum Mechanical Studies of Electronic Structure and Reactivity

The intrinsic reactivity of this compound is governed by its electronic structure—the arrangement and energy of its electrons. mdpi.comnih.gov Quantum mechanics (QM) provides the theoretical foundation for calculating these properties, offering deep insights into chemical reactivity. researchgate.netuow.edu.au DFT is a widely used QM method for investigating the electronic properties of molecules. mdpi.com

Key parameters derived from QM calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.

For this compound, the presence of multiple carbonyl groups and a phenyl ring creates a complex electronic landscape. QM calculations can map the electron density distribution, identify electrophilic sites (regions of low electron density, prone to attack by nucleophiles) and nucleophilic sites (regions of high electron density). This information is fundamental for predicting how the molecule will behave in chemical reactions. For studying reactions within large biological systems like enzymes, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are employed. frontiersin.org These approaches treat the reactive core (the substrate and key active site residues) with high-accuracy QM methods, while the surrounding protein and solvent are modeled with more computationally efficient MM force fields. researchgate.net

Interactive Table: Predicted Electronic Properties of this compound

Values are illustrative, representing typical outputs from quantum mechanical calculations.

| Property | Calculation Method | Predicted Value |

| HOMO Energy | DFT/B3LYP | -6.8 eV |

| LUMO Energy | DFT/B3LYP | -2.1 eV |

| HOMO-LUMO Gap | DFT/B3LYP | 4.7 eV |

| Ionization Potential | DFT/B3LYP | 7.7 eV |

| Electron Affinity | DFT/B3LYP | 1.9 eV |

| Dipole Moment | DFT/B3LYP | 3.5 D |

Emerging Research Frontiers and Future Directions for 2,6 Dioxo 6 Phenylhexanoate Studies

Identification of Novel Biochemical Roles and Pathways

The scientific community continues to explore the intricate roles of 2,6-dioxo-6-phenylhexanoate in various biochemical processes. This dioxo monocarboxylic acid, characterized by a hexanoic acid backbone with oxo groups at the 2nd and 6th positions and a phenyl group at the 6th position, is recognized as a key intermediate in the metabolic pathways of certain aromatic compounds. tandfonline.comzfin.orgnih.govnih.gov

A significant pathway involving this compound is the degradation of biphenyl (B1667301). In some microorganisms, such as Pseudomonas cruciviae, biphenyl is metabolized through a series of enzymatic reactions. oup.com A crucial step in this pathway is the conversion of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA) to this compound. tandfonline.comoup.com This reaction is catalyzed by the enzyme 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate reductase (EC 1.3.1.40), which requires NADPH as a cofactor. oup.comwikipedia.orgtandfonline.com The systematic name for this enzyme is this compound:NADP+ Δ2-oxidoreductase. wikipedia.orgscribd.com

Further research has shown that this compound can be further metabolized. Studies using partially purified enzyme fractions have demonstrated its conversion to γ-benzoylbutyric acid and γ-benzoylbutyraldehyde. tandfonline.com This suggests a divergent pathway in the metabolism of biphenyl and related compounds. tandfonline.com The exploration of these metabolic routes is crucial for understanding the complete breakdown of aromatic compounds in nature. microbiologyresearch.orgnih.govfrontiersin.org

Recent metabolomic studies have also identified this compound in various biological contexts, hinting at broader roles beyond aromatic compound degradation. scielo.br For instance, its presence has been noted in studies analyzing metabolic dysregulation in skeletal muscle, suggesting potential involvement in energy metabolism or cellular stress responses. However, the precise functions and regulatory mechanisms in these contexts are still under investigation and represent an active area of research.

Exploration of Biocatalytic Applications for Synthesis

The enzymatic reactions involving this compound and its precursors present opportunities for biocatalytic applications in chemical synthesis. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages over traditional chemical synthesis, including high selectivity, mild reaction conditions, and reduced environmental impact. monash.eduresearchgate.net

The enzyme 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate reductase, which produces this compound, is a prime candidate for such applications. oup.comwikipedia.org Its ability to stereospecifically reduce a double bond in a complex molecule could be harnessed for the synthesis of valuable chiral compounds. The broad substrate specificity of this enzyme, acting on various ring-fission products from aromatic compounds, further enhances its potential utility. oup.comscribd.com

Chemoenzymatic synthesis, which combines chemical and enzymatic steps, is a powerful strategy for producing complex molecules. monash.edursc.orgnih.gov In this context, enzymes from microbial degradation pathways could be integrated into multi-step syntheses to perform challenging chemical transformations with high precision. mdpi.com For example, a chemoenzymatic route could be designed to produce specialty polymers or pharmaceutical intermediates, leveraging the unique reactivity of enzymes involved in aromatic metabolism. nih.govmdpi.comwur.nl

The development of robust and efficient biocatalytic systems often requires enzyme engineering and process optimization. Future research may focus on improving the stability and activity of enzymes like 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate reductase, as well as developing whole-cell biocatalysts that can perform multiple reaction steps. nih.govmdpi.com The successful application of these biocatalysts could lead to more sustainable and cost-effective methods for producing a wide range of chemicals.

Development of Next-Generation Analytical and Imaging Tools

Advancements in analytical chemistry are crucial for detecting and quantifying this compound and related metabolites in complex biological and environmental samples. The development of sensitive and specific analytical methods is essential for elucidating its biochemical roles and monitoring its fate in various systems. wdh.ac.id

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for the analysis of keto acids. nih.govnih.gov Methods like ultra-fast liquid chromatography-mass spectrometry (UFLC-MS) offer high sensitivity and short analysis times, making them suitable for high-throughput screening. nih.govnih.gov For instance, a UFLC-MS method has been developed for the determination of branched-chain keto acids in tissue samples, demonstrating the potential for similar applications with this compound. nih.gov

Derivatization techniques are often employed to enhance the detection of keto acids by HPLC. rsc.orgresearchgate.net Reagents such as o-phenylenediamine (B120857) (OPD) and 1,2-diamino-4,5-methylenedioxybenzene (DMB) can be used to create fluorescent or UV-active derivatives that are more easily detected. nih.govrsc.org The development of novel derivatization reagents and optimization of reaction conditions can further improve the sensitivity and selectivity of these methods. researchgate.net

Future research in this area will likely focus on the development of label-free detection methods and advanced imaging techniques. Mass spectrometry imaging, for example, could provide spatial information on the distribution of this compound within tissues or microbial communities, offering new insights into its localized functions. Furthermore, the creation of specific biosensors for this compound could enable real-time monitoring of its concentration in living cells or bioreactors.

Investigations into Environmental Degradation and Bioremediation Potential

The role of this compound as an intermediate in the microbial degradation of aromatic compounds highlights its relevance to environmental science and bioremediation. nih.gov Aromatic compounds are common environmental pollutants, and understanding the natural pathways for their breakdown is key to developing effective cleanup strategies. nih.govunesp.br

Microorganisms, particularly bacteria and fungi, have evolved diverse enzymatic pathways to degrade a wide range of aromatic pollutants. microbiologyresearch.orgfrontiersin.orgnih.gov The metabolic pathway involving this compound is a prime example of how these organisms can break down complex aromatic structures into simpler molecules that can be funneled into central metabolic pathways like the Krebs cycle. microbiologyresearch.org

The enzymes involved in this degradation pathway, such as dioxygenases and reductases, are of significant interest for bioremediation applications. researchgate.netcore.ac.uknih.gov These enzymes can be used to treat contaminated soil and water by breaking down harmful pollutants into less toxic substances. core.ac.uknih.gov For instance, the biphenyl degradation pathway, which generates this compound, is relevant to the cleanup of polychlorinated biphenyls (PCBs), a class of persistent organic pollutants. researchgate.netresearchgate.net

Future research in this area will likely focus on several key aspects. One is the discovery and characterization of novel microorganisms and enzymes with enhanced degradation capabilities for a broader range of pollutants. nih.gov Another is the application of genetic and metabolic engineering to create customized microorganisms with optimized degradation pathways for specific contaminants. nih.gov Furthermore, understanding the factors that influence the activity of these degradation pathways in complex environmental matrices is crucial for the successful implementation of bioremediation technologies. nih.govnih.gov

Q & A

Basic: What enzymatic pathways involve 2,6-dioxo-6-phenylhexanoate, and how are they experimentally characterized?

This compound participates in bacterial biodegradation pathways of aromatic hydrocarbons. It is a product of the NADPH-dependent reductase (EC 1.3.1.40), which catalyzes the reduction of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate. Researchers characterize this reaction by:

- Enzyme Purification : Isolating the reductase from Pseudomonas spp. via affinity chromatography .

- Spectrophotometric Assays : Monitoring NADPH oxidation at 340 nm to quantify enzyme activity .

- HPLC Analysis : Confirming product formation using reverse-phase chromatography with UV detection .

Basic: What synthetic routes are available for this compound in laboratory settings?

The compound is primarily synthesized enzymatically via the reduction of its precursor, 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate, using purified reductase enzymes (e.g., from Pseudomonas cruciviae). Key steps include:

- Substrate Preparation : Generating the dienoate intermediate through ring fission of biphenyl derivatives .

- Reduction Reaction : Incubating the substrate with NADPH and the reductase enzyme under anaerobic conditions .

- Product Isolation : Extracting the product using ethyl acetate and verifying purity via NMR (¹H/¹³C) and mass spectrometry .

Basic: Which analytical techniques are most effective for characterizing this compound?

Common techniques include:

- NMR Spectroscopy : Assigning peaks for ketone (δ ~200 ppm in ¹³C NMR) and phenyl protons (δ ~7.2–7.5 ppm in ¹H NMR) .

- Mass Spectrometry (MS) : Identifying the molecular ion peak ([M+H]⁺ at m/z 233.07) and fragmentation patterns .

- Chromatography : Using HPLC with a C18 column and mobile phase (e.g., acetonitrile/water) for quantification .

Advanced: How can researchers resolve contradictions in enzymatic activity data for this compound reductase?

Contradictions may arise from variability in enzyme purity, substrate specificity, or assay conditions. Methodological solutions include:

- Orthogonal Validation : Cross-checking activity using isothermal titration calorimetry (ITC) and stopped-flow kinetics .

- Substrate Profiling : Testing structurally related compounds (e.g., methyl esters) to assess enzyme promiscuity .

- Statistical Analysis : Applying ANOVA or mixed-effects models to account for batch-to-batch variability .

Advanced: What structural and environmental factors influence the substrate specificity of EC 1.3.1.40?

The reductase’s broad substrate specificity is influenced by:

- Active-Site Flexibility : Molecular dynamics simulations reveal conformational changes accommodating substituted phenyl groups .

- Cofactor Dependence : NADPH binding affinity (Km ≈ 15 µM) modulates reaction rates under varying redox conditions .

- pH and Temperature : Optimal activity at pH 7.5 and 30°C, with reduced efficiency in acidic or high-salt environments .

Advanced: How can computational models predict the environmental fate of this compound?

Predictive toxicology tools (e.g., EPA’s ECOSAR) and molecular docking simulations are used to:

- Biodegradation Pathways : Model ring-opening mechanisms and intermediate toxicity .

- Metabolite Identification : Compare fragmentation patterns in silico (e.g., PubChem’s Mass Spec Calculator) with experimental MS data .

- Half-Life Estimation : Use QSAR models to predict persistence in soil and aquatic systems .

Advanced: What experimental designs are optimal for studying this compound in mixed microbial communities?

Key considerations include:

- Community Profiling : 16S rRNA sequencing to identify Pseudomonas-dominant consortia .

- Stable Isotope Probing (SIP) : Using ¹³C-labeled substrates to track assimilation into biomass .

- Metabolomics Workflows : LC-MS/MS to map degradation intermediates and flux analysis .

Advanced: How do structural modifications (e.g., fluorination) alter the reactivity of this compound?

Comparative studies with analogs (e.g., trifluoromethyl derivatives) reveal:

- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) reduce reduction potential, slowing enzymatic conversion .

- Steric Hindrance : Bulky substituents decrease binding affinity to the reductase active site .

- Synthetic Strategies : Introducing halogens via Friedel-Crafts acylation or Suzuki-Miyaura coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.